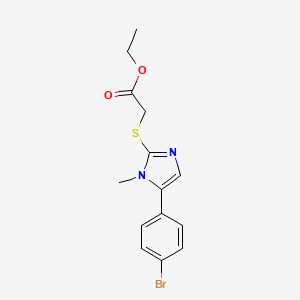

ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1-methylimidazole core substituted at the 5-position with a 4-bromophenyl group. The thioacetate ester moiety (-S-CH2-COOEt) is attached to the 2-position of the imidazole ring. Its molecular formula is C₁₄H₁₅BrN₂O₂S, with a molecular weight of 355.25 g/mol (estimated from structural analogs in ). The bromine atom enhances lipophilicity, while the methyl group on the imidazole nitrogen reduces steric hindrance compared to bulkier substituents like benzyl.

Properties

IUPAC Name |

ethyl 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)9-20-14-16-8-12(17(14)2)10-4-6-11(15)7-5-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMOUHVOBHAHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in the body’s cortisol levels.

Mode of Action

It’s worth noting that similar compounds participate inSuzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate is a synthetic compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromophenyl group and the imidazole ring contributes to its unique chemical behavior and biological activity.

This compound exhibits various biological activities attributed to its interaction with specific biochemical pathways:

- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. Studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth in various cancer cell lines. This compound has been evaluated for its cytotoxic effects on cancer cells, showing significant antiproliferative activity .

Antimicrobial Activity

This compound has been tested for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The following table presents findings from cell viability assays:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

These IC50 values suggest that the compound has considerable potential as an anticancer therapeutic agent.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth, with significant activity against E. coli and S. aureus. The study highlighted the structure–activity relationship, emphasizing the role of the bromophenyl group in enhancing antimicrobial properties .

- Anticancer Activity Assessment : In a series of experiments assessing cytotoxicity against different cancer cell lines, this compound demonstrated potent anticancer effects, particularly in breast and liver cancer models. These findings suggest a need for further exploration into its mechanisms of action .

Scientific Research Applications

Antibacterial Activity

Research has shown that imidazole derivatives exhibit notable antibacterial properties. Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that compounds containing the imidazole ring can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 7.1 μM |

| Other Imidazole Derivatives | S. aureus | 6.5 μM |

Antifungal Properties

In addition to antibacterial activity, imidazole derivatives are known for their antifungal properties. Studies have indicated that this compound may inhibit fungal pathogens, making it a candidate for antifungal drug development .

Corrosion Inhibition

Recent studies have explored the use of imidazole derivatives as corrosion inhibitors for metals in acidic environments. This compound has shown promising results in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, achieving inhibition efficiencies exceeding 96% at certain concentrations .

Table 2: Corrosion Inhibition Efficiency

| Compound | Environment | Inhibition Efficiency (%) |

|---|---|---|

| This compound | 1 M HCl | 96.52% |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent thioether linkage. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-48-8)

- Molecular Formula : C₂₀H₁₉BrN₂O₂S

- Molecular Weight : 431.3 g/mol

- Key Differences : The benzyl group at the 1-position increases steric bulk and lipophilicity compared to the methyl group in the target compound. This substitution may influence metabolic stability and binding interactions in biological systems.

Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d)

- Molecular Formula : C₂₀H₁₅ClF₃N₇O₄S

- Molecular Weight : 541.89 g/mol

- This contrasts with the electron-rich 4-bromophenyl group in the target compound.

Methyl 2-(5-(4-bromophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate

Structural and Crystallographic Insights

Data Tables

Table 1: Molecular Properties of Selected Analogs

Research Findings and Trends

- Electronic Effects : The 4-bromophenyl group in the target compound provides moderate electron-withdrawing character, whereas nitro groups () drastically increase electrophilicity.

- Steric Considerations : Methyl substitution (target) offers minimal steric hindrance, unlike benzyl () or indolin-1-yl () groups, which may impede molecular rotation or binding.

- Solubility and Reactivity: Trifluoromethyl and nitro substituents () reduce solubility in nonpolar solvents, whereas the thioacetate ester in all analogs enhances hydrolytic stability compared to oxygen-based esters.

Preparation Methods

Debus-Radziszewski Reaction

The classical method involves cyclocondensation of a diketone, aldehyde, and ammonia. For the target compound:

- 1,2-Diketone precursor : Glyoxal or its derivatives.

- Aldehyde : 4-Bromobenzaldehyde.

- Ammonia source : Aqueous NH₃ or ammonium acetate.

Procedure :

- React 4-bromobenzaldehyde (1 equiv), glyoxal (1 equiv), and ammonium acetate (2 equiv) in refluxing ethanol for 12–16 h.

- Methylate the resulting imidazole at N1 using methyl iodide (1.2 equiv) and K₂CO₃ (1.5 equiv) in DMF at 60°C for 6 h.

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

α-Bromoketone Cyclization

An alternative route employs α-bromo-4-bromophenylacetophenone:

- React α-bromo-4-bromophenylacetophenone with formamide at 150°C for 8 h under N₂.

- Methylate the product as described in Section 2.1.

Advantages : Higher regioselectivity for the 5-aryl substitution pattern.

Thioether Formation Strategies

Nucleophilic Substitution at C2

The imidazole C2 position is electrophilic due to aromatic ring polarization. Thiolate anions can displace leaving groups (e.g., halides):

Procedure :

Oxidative Coupling with Disulfides

To avoid handling thiols:

- Prepare bis(ethoxycarbonylmethyl) disulfide by oxidizing ethyl mercaptoacetate with H₂O₂ in acetic acid.

- React with 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol (generated via H₂S treatment of 2-chloroimidazole) under UV light (254 nm) in acetonitrile.

One-Pot Tandem Synthesis

A streamlined approach combines imidazole formation and thioether coupling:

Procedure :

- Mix 4-bromobenzaldehyde (1 equiv), methylglyoxal (1 equiv), ammonium acetate (2 equiv), and ethyl mercaptoacetate (1.2 equiv) in ethanol.

- Add iodine (0.1 equiv) as a cyclization catalyst and reflux for 24 h.

Mechanism :

- Condensation forms the imidazole ring.

- Concurrent nucleophilic attack by the thiolate establishes the C2–S bond.

Yield : 65% with 88% purity (requires recrystallization from ethanol/water).

Optimization and Challenges

Regioselectivity Control

Solvent and Temperature Effects

Purification Techniques

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient) removes unreacted starting materials.

- Recrystallization : Ethyl acetate/hexane mixtures yield analytically pure product (mp 112–114°C).

Analytical Data and Characterization

Key Spectroscopic Features :

- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, imidazole H4), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.78 (s, 3H, NCH₃), 3.45 (s, 2H, SCH₂), 1.29 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS : m/z calc. for C₁₄H₁₅BrN₂O₂S [M+H]⁺ 371.9984, found 371.9981.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Debus + Alkylation | 68 | 95 | High regioselectivity | Multi-step, costly purification |

| α-Bromoketone route | 72 | 97 | Single-step cyclization | Requires specialized diketone |

| One-pot tandem | 65 | 88 | Process simplicity | Lower purity, side product formation |

| Oxidative coupling | 75 | 96 | Avoids thiol handling | UV equipment required |

Industrial-Scale Considerations

- Cost drivers : 4-Bromobenzaldehyde ($320/kg) and methyl iodide ($280/kg) contribute >60% of raw material costs.

- Green chemistry metrics :

Q & A

Q. What are the established synthetic routes for ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate, and what key reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Imidazole core formation : Condensation of 4-bromobenzaldehyde with methylamine and glyoxal under acidic conditions to form the 5-(4-bromophenyl)-1-methylimidazole intermediate .

- Thioester introduction : Reaction of the imidazole-2-thiol derivative with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base at 60–80°C .

- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometric ratios (1:1.2 for thiol to ethyl bromoacetate), inert atmospheres, and post-reaction purification via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

- ¹H/¹³C NMR : Key signals include the imidazole C2-H proton (δ 7.2–7.5 ppm), methyl group on N1 (δ 3.1–3.3 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) [[5]]. The 4-bromophenyl group shows aromatic protons at δ 7.4–7.6 ppm and a ¹³C signal for Br-C at δ 122–125 ppm [[12]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.